molecular formula C13H14INO2 B1602657 tert-Butyl 5-iodo-1H-indole-1-carboxylate CAS No. 374818-66-3

tert-Butyl 5-iodo-1H-indole-1-carboxylate

Cat. No. B1602657
CAS RN: 374818-66-3
M. Wt: 343.16 g/mol
InChI Key: RMYVMKHVFXTKPF-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodo-1H-indole-1-carboxylate (TIIC) is a compound derived from indole and is a key component of many organic chemistry reactions. TIIC has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Gamma-Carbolines and Heteropolycycles : tert-Butyl 5-iodo-1H-indole-1-carboxylate is used in the synthesis of gamma-carboline derivatives and various heteropolycycles through palladium-catalyzed intramolecular annulation. This process involves the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines, leading to the formation of gamma-carbolines and other heteropolycycles in moderate to good yields (Zhang & Larock, 2003).

  • Catalysis in Oxidation of Alcohols : It acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols, facilitating the conversion of these alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

  • Condensation Reactions : The compound is used in condensation reactions involving carboxylic acids and non-nucleophilic N-heterocycles and anilides. This process is facilitated by di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine (Umehara, Ueda, & Tokuyama, 2016).

  • Synthesis of Indoles and Anilines : It serves as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and aryl chlorides, aiding the preparation of indoles and anilines with sensitive functional groups (Prakash et al., 2011).

  • Formation of Spirocyclic Compounds : It is involved in the base-promoted cyclization process for the formation of spirocyclic compounds like indoline lactones (Hodges, Wang, & Riley, 2004).

Application in Biological Studies

  • Inhibitors of Staphylococcus aureus NorA Efflux Pump : Certain derivatives of this compound act as potent inhibitors of the Staphylococcus aureus NorA efflux pump, contributing to the development of treatments against fluoroquinolone-resistant strains of Staphylococcus aureus (Héquet et al., 2014).

  • Synthesis of Biologically Active Compounds : It is used in the synthesis of biologically active compounds, such as indomethacin and esermethole, demonstrating its importance in the development of pharmaceuticals (Snieckus & Gupta, 2016).

properties

IUPAC Name

tert-butyl 5-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYVMKHVFXTKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583117
Record name tert-Butyl 5-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374818-66-3
Record name tert-Butyl 5-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indole, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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